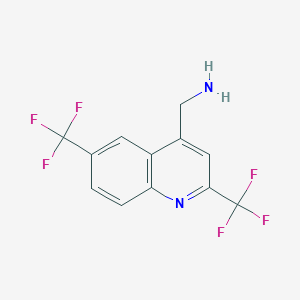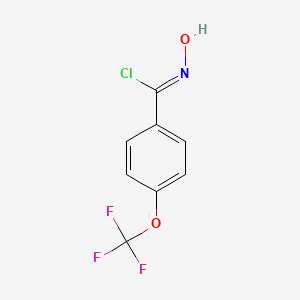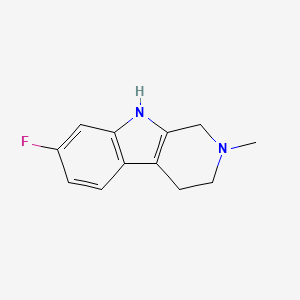![molecular formula C13H12ClFN2O3 B3082743 ethyl 3-[(chloroacetyl)amino]-5-fluoro-1H-indole-2-carboxylate CAS No. 1134334-58-9](/img/structure/B3082743.png)
ethyl 3-[(chloroacetyl)amino]-5-fluoro-1H-indole-2-carboxylate
Vue d'ensemble
Description
Ethyl 3-[(chloroacetyl)amino]-5-fluoro-1H-indole-2-carboxylate is a chemical compound with the molecular formula C13H12ClFN2O3 and a molecular weight of 298.70 . It is used in scientific research for its diverse applications .
Synthesis Analysis
The synthesis of this compound might involve a nucleophilic addition / elimination reaction between acyl chlorides (acid chlorides) and amines . The reaction of aldehydes and ketones with ammonia or 1º-amines forms imine derivatives, also known as Schiff bases . Acid chlorides react with ammonia, 1º amines, and 2º amines to form amides .Molecular Structure Analysis
The molecular structure of this compound includes a benzene ring fused to a pyrrole ring, which is a characteristic of indole compounds . The presence of the indole scaffold in the amino acid tryptophan, neurotransmitter serotonin, and plant-based alkaloids has caused many medicinal properties .Chemical Reactions Analysis
Amines are good nucleophiles and react with sulfonyl groups to form sulfonamides . The reaction to form sulfonamides occurs under alkaline conditions to keep the amine nucleophilic . The mechanism for the sulfonation reaction is analogous to the acylation mechanism .Physical And Chemical Properties Analysis
This compound has a molecular weight of 298.70 and a molecular formula of C13H12ClFN2O3 . It is recommended to store it at room temperature .Applications De Recherche Scientifique
Antiviral Activity
Research has identified certain derivatives of ethyl 3-[(chloroacetyl)amino]-5-fluoro-1H-indole-2-carboxylate as having antiviral properties. For instance, ethyl 5-hyroxy-2-(dimethylaminomethyl)-1-methyl-6-fluoro-1H-indole-3-carboxylate has shown significant activity against viruses such as bovine viral diarrhea virus (BVDV), hepatitis C virus (HCV), and the A/Aichi/2/69(H3N2) influenza virus. These compounds effectively suppressed virus replication in cell cultures and demonstrated efficacy in models of influenza-induced pneumonia in mice (Ivashchenko et al., 2015).
Antibacterial Activity
Certain modifications of this compound have been explored for their antibacterial potential. For example, derivatives like 7-(3-amino-1-pyrrolidinyl)-1-ethyl-6-fluoro-1,4-dihydro-4-oxo-1,8-naphthyridine-3-carboxylic acid and its analogues have shown promising antibacterial activity, suggesting a potential for further exploration in this area (Egawa et al., 1984).
Synthesis and Reactivity
Studies have focused on the synthesis and reactivity of compounds related to this compound, providing insights into their chemical behavior and potential for creating more effective derivatives. For instance, research on the reactivity of chloroacetylated β-enamino compounds, which include derivatives of this chemical, has led to the development of new methods for synthesizing polyfunctionalized heterocyclic compounds (Braibante et al., 2002).
Allosteric Modulation
Exploration into the allosteric modulation of cannabinoid CB1 receptors has included compounds like Org 27569, which is structurally similar to this compound. These studies provide a foundation for understanding how modifications of this chemical could influence its interaction with biological systems, offering potential pathways for therapeutic development (Price et al., 2005).
Mécanisme D'action
Target of Action
Ethyl 3-[(chloroacetyl)amino]-5-fluoro-1H-indole-2-carboxylate is an indole derivative . Indole derivatives have been the focus of many researchers in the study of pharmaceutical compounds for many years . The presence of a carboxamide moiety at positions 2 and 3 gives unique inhibitory properties to these compounds . The primary targets of this compound are a variety of enzymes and proteins .
Mode of Action
The presence of the carboxamide moiety in indole derivatives causes hydrogen bonds with a variety of enzymes and proteins, which in many cases, inhibits their activity . The interaction of indole 3-carboxamide derivatives with renin enzyme is primarily electrostatic, secondly hydrophobic, and thirdly steric . The presence of polar and charged groups in the interaction with the renin enzyme causes hydrogen bond and salt-bridge networks .
Action Environment
This compound, like other indole derivatives, holds promise for future pharmacological applications due to its unique inhibitory properties .
Orientations Futures
Propriétés
IUPAC Name |
ethyl 3-[(2-chloroacetyl)amino]-5-fluoro-1H-indole-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12ClFN2O3/c1-2-20-13(19)12-11(17-10(18)6-14)8-5-7(15)3-4-9(8)16-12/h3-5,16H,2,6H2,1H3,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFGIXEWFGKASAS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C2=C(N1)C=CC(=C2)F)NC(=O)CCl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12ClFN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301171536 | |
| Record name | Ethyl 3-[(2-chloroacetyl)amino]-5-fluoro-1H-indole-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301171536 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
298.70 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1134334-58-9 | |
| Record name | Ethyl 3-[(2-chloroacetyl)amino]-5-fluoro-1H-indole-2-carboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1134334-58-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl 3-[(2-chloroacetyl)amino]-5-fluoro-1H-indole-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301171536 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![Benzyl N-[cyano(4-methoxyphenyl)methyl]carbamate](/img/structure/B3082684.png)
![6'-Butyl-3',4'-dihydro-8'H-spiro[cyclohexane-1,2'-pyrano[3,2-g]chromen]-8'-one oxime](/img/structure/B3082688.png)





![methyl 5-chloro-3-[(chloroacetyl)amino]-1H-indole-2-carboxylate](/img/structure/B3082747.png)